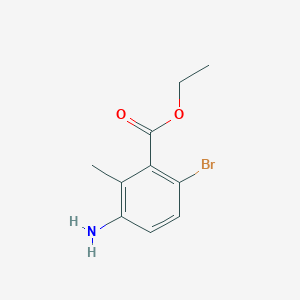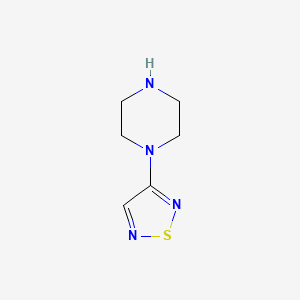
1-(1,2,5-Thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,5-Thiadiazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring fused with a thiadiazole moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,5-Thiadiazol-3-yl)piperazine typically involves the reaction of piperazine with 1,2,5-thiadiazole derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with a halogenated thiadiazole compound under basic conditions . The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, an enzyme crucial for fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
- 3,4-Dichloro-1,2,5-thiadiazole
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Comparison: 1-(1,2,5-Thiadiazol-3-yl)piperazine is unique due to its dual functionality, combining the properties of both piperazine and thiadiazole rings. This dual functionality enhances its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H10N4S |
|---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
3-piperazin-1-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-5-8-11-9-6/h5,7H,1-4H2 |
InChI Key |
FDHNGEAMBARFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NSN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
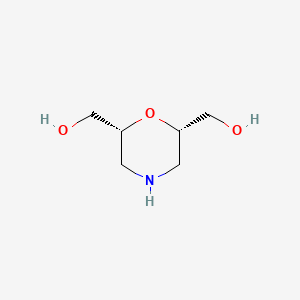
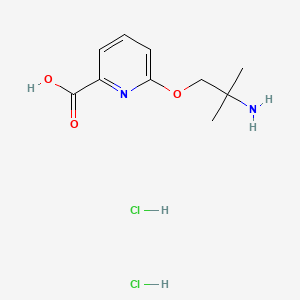




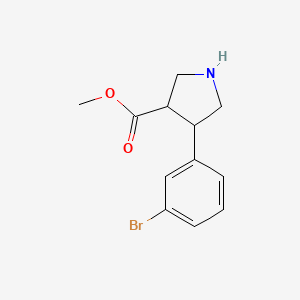
![2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13549699.png)
